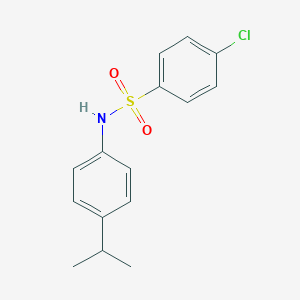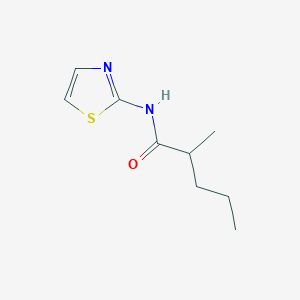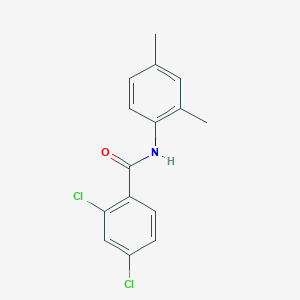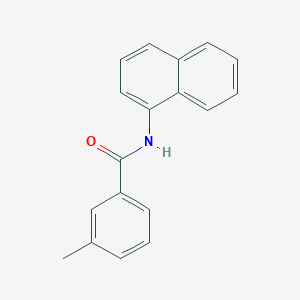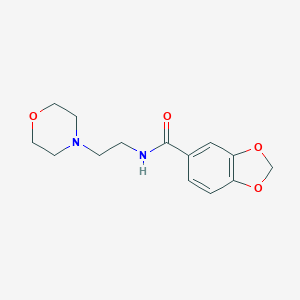
1-Methyl-4-phenylpyrimidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-phenylpyrimidin-1-ium (MPP+) is a chemical compound that has been extensively studied for its role in Parkinson's disease. It is a toxic compound that selectively damages dopaminergic neurons in the substantia nigra, leading to the characteristic motor symptoms of Parkinson's disease.
Wirkmechanismus
MPP+ selectively damages dopaminergic neurons in the substantia nigra by interfering with mitochondrial function. Specifically, MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This, in turn, leads to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
MPP+ has been shown to cause a range of biochemical and physiological effects in the brain. These include oxidative stress, inflammation, and mitochondrial dysfunction. MPP+ also induces the formation of Lewy bodies, which are characteristic of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MPP+ is a useful tool for studying Parkinson's disease in animal models. It is relatively easy to synthesize and can be administered to animals in a controlled manner. However, there are some limitations to using MPP+ in lab experiments. For example, MPP+ does not fully replicate the complex pathophysiology of Parkinson's disease, and its effects may differ between animal species.
Zukünftige Richtungen
There are several future directions for research on MPP+. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of MPP+ toxicity. Another area of interest is the use of MPP+ as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, researchers may explore the use of MPP+ in combination with other neurotoxins to better replicate the complex pathophysiology of Parkinson's disease.
Synthesemethoden
MPP+ can be synthesized in the laboratory by the oxidation of 1-methyl-4-phenylpyridinium (MPP) using potassium permanganate. MPP is a metabolite of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to cause Parkinson's disease-like symptoms in humans and other animals.
Wissenschaftliche Forschungsanwendungen
MPP+ has been widely used as a research tool to study the mechanisms of Parkinson's disease. It is commonly used to induce Parkinson's disease-like symptoms in animal models, such as mice and rats. By studying the effects of MPP+ on the brain, researchers can gain insights into the underlying causes of Parkinson's disease and develop new treatments for the condition.
Eigenschaften
Produktname |
1-Methyl-4-phenylpyrimidin-1-ium |
|---|---|
Molekularformel |
C11H11N2+ |
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
1-methyl-4-phenylpyrimidin-1-ium |
InChI |
InChI=1S/C11H11N2/c1-13-8-7-11(12-9-13)10-5-3-2-4-6-10/h2-9H,1H3/q+1 |
InChI-Schlüssel |
QMXNMDFKXPNHCZ-UHFFFAOYSA-N |
SMILES |
C[N+]1=CN=C(C=C1)C2=CC=CC=C2 |
Kanonische SMILES |
C[N+]1=CN=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
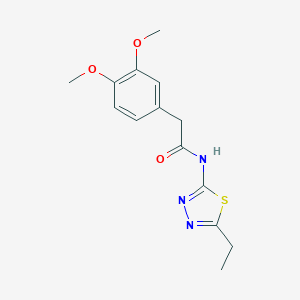
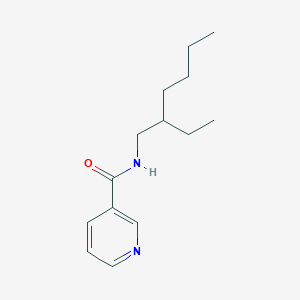
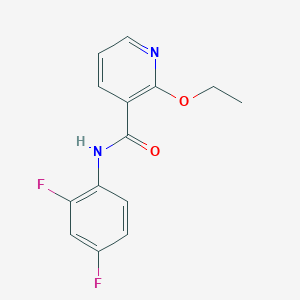

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
